Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine is a chemical compound recognized for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound has the molecular formula and a molecular weight of 285.29 g/mol. Its synthesis and properties have been the subject of various studies, highlighting its relevance in pharmaceutical research.
This compound is classified under the category of amines, specifically as a bis-substituted derivative of benzo[d][1,3]dioxole. It is often synthesized from piperonylamine and other related compounds, which serve as precursors in its formation. The compound's unique structure contributes to its biological activity, making it a subject of interest in drug discovery.
The synthesis of bis(benzo[d][1,3]dioxol-5-ylmethyl)amine typically involves multi-step reactions. One established method includes the following steps:
This method yields the desired compound with notable efficiency and purity, demonstrating the versatility of benzo[d][1,3]dioxole derivatives in organic synthesis .
The structure of bis(benzo[d][1,3]dioxol-5-ylmethyl)amine can be represented as follows:
Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of this compound is attributed to both the electron-rich dioxole rings and the nucleophilic nature of the amine group .
The mechanism of action for bis(benzo[d][1,3]dioxol-5-ylmethyl)amine primarily revolves around its interaction with biological targets involved in cancer cell proliferation. Research indicates that compounds containing this structure may inhibit key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.
Studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines (e.g., HepG2, HCT116, MCF7), with IC50 values indicating strong antitumor activity . The mechanisms involve inducing apoptosis and disrupting cell cycle progression through mitochondrial pathways.
Relevant data from spectral analyses (NMR, IR) provide insights into the functional groups present and confirm structural integrity .
Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine has several scientific uses:
Research continues to explore its efficacy and safety profiles in clinical settings, emphasizing its importance in modern medicinal chemistry .
Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine (C₁₆H₁₅NO₄) is a symmetric secondary amine characterized by two benzodioxole methylene groups attached to a central nitrogen atom. The compound is systematically named as N-[(1,3-benzodioxol-5-yl)methyl]-1-(1,3-benzodioxol-5-yl)methanamine, though it is frequently referenced in literature by its abbreviated name or CAS registry number (6701-35-5) [4] [5]. The benzodioxole moiety consists of a benzene ring fused with a methylenedioxy group (–O–CH₂–O–) at the 1,2-positions, creating a distinctive bicyclic system. The methylene linker (–CH₂–) bridges the 5-position of each benzodioxole unit to the central nitrogen, conferring molecular flexibility. Key physicochemical properties include a molecular weight of 285.30 g/mol and storage recommendations under inert, low-temperature conditions (2-8°C) to preserve stability [5].
Table 1: Key Identifiers of Bis(benzo[d][1,3]dioxol-5-ylmethyl)amine
Identifier | Value |
---|---|
CAS Registry Number | 6701-35-5 |
Molecular Formula | C₁₆H₁₅NO₄ |
Molecular Weight | 285.30 g/mol |
MDL Number | MFCD00047274 |
SMILES | O1C2=C(OC1)C=C(C=C2)CNCC3=CC=C(OCO4)C4=C3 |
Storage Conditions | 2-8°C, inert atmosphere, dark |
While benzotriazole derivatives emerged prominently in medicinal chemistry during the 1960s as antifungal and antimicrobial agents [1], benzodioxole-based compounds like bis(benzo[d][1,3]dioxol-5-ylmethyl)amine entered the scientific landscape later. Early research on benzodioxoles focused on natural products (e.g., safrole and myristicin), but synthetic derivatives gained traction due to their enhanced pharmacokinetic profiles. The specific bis-substituted amine structure was initially explored as a synthetic intermediate or building block for complex molecules, evidenced by its commercial availability from specialty chemical suppliers like BLD Pharmatech and Wuhan Chemwish Technology [4] [5]. Unlike its benzotriazole counterparts—which feature in numerous FDA-approved drugs—this compound remains a research tool. Its historical significance lies primarily in enabling the synthesis of advanced derivatives with validated bioactivities, positioning it as a scaffold rather than a therapeutic endpoint.
Benzodioxole derivatives occupy a privileged niche in drug design due to their multifaceted bioactivity and favorable drug-like properties. The methylenedioxy group enhances metabolic stability by shielding vulnerable positions from oxidative degradation, while the aromatic system enables π-stacking interactions with biological targets [1]. Key therapeutic applications include:
Table 2: Bioactive Benzodioxole Derivatives and Their Applications
Derivative Class | Biological Activity | Potency Highlights |
---|---|---|
Bis-benzodioxolyl thioureas | Anticancer (EGFR inhibition) | IC₅₀ = 1.54–4.52 µM (HCT116, HepG2, MCF-7) [3] |
Azolidinone hybrids | Antibacterial | Activity against Gram-positive pathogens [8] |
Cyclopropanecarboxamides | ATP-binding cassette transporter modulation | Potential for cystic fibrosis therapy [9] |
The design of bis(benzo[d][1,3]dioxol-5-ylmethyl)amine leverages three strategic principles in medicinal chemistry:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3